Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside
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Overview
Description
Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is a specialized compound with significant applications in various scientific fields. It is known for its role as a chiral building block and an important intermediate in the preparation of different sugars . The compound’s molecular formula is C14H18O5, and it has a molecular weight of 266.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside typically involves the reaction of methyl α-D-glucopyranoside with benzaldehyde in the presence of a catalyst such as zinc chloride . The reaction is carried out at room temperature for 48 hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby influencing various biochemical processes. For example, its role in cancer therapy is attributed to its ability to interfere with cell proliferation pathways.
Comparison with Similar Compounds
Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl 4,6-O-benzylidene-2,3-di-O-methyl-a-D-glucopyranoside: This compound has additional methyl groups, which may alter its chemical properties and reactivity.
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: A closely related compound used as a chiral building block and intermediate in sugar synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H18O5 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3 |
InChI Key |
SGFFREHBBCJPJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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